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3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

DNA binding Schiff base positional isomer

This compound is a hydrazide-hydrazone Schiff base formed by condensation of 3-methyl-1H-pyrazole-5-carbohydrazide (CAS 40535-14-6) with 5-methylthiophene-2-carbaldehyde. It bears a pyrazole ring methylated at the 3-position and a 5-methylthiophen-2-ylmethylidene hydrazone arm at the 5-carbohydrazide position, yielding molecular formula C11H12N4OS, MW 248.31 g/mol.

Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
Cat. No. B11660746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide
Molecular FormulaC11H12N4OS
Molecular Weight248.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C=NNC(=O)C2=NNC(=C2)C
InChIInChI=1S/C11H12N4OS/c1-7-5-10(14-13-7)11(16)15-12-6-9-4-3-8(2)17-9/h3-6H,1-2H3,(H,13,14)(H,15,16)/b12-6+
InChIKeyQNHHFKNLHNQUFC-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 [ug/mL] (The mean of the results at pH 7.4)

3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide – Structural and Pharmacophoric Baseline for Scientific Procurement


This compound is a hydrazide-hydrazone Schiff base formed by condensation of 3-methyl-1H-pyrazole-5-carbohydrazide (CAS 40535-14-6) with 5-methylthiophene-2-carbaldehyde. It bears a pyrazole ring methylated at the 3-position and a 5-methylthiophen-2-ylmethylidene hydrazone arm at the 5-carbohydrazide position, yielding molecular formula C11H12N4OS, MW 248.31 g/mol [1]. The pyrazole-5-carbohydrazide scaffold is a recognised pharmacophore with documented DNA gyrase inhibitory and anticancer activities across multiple derivative series [2]. This compound belongs to a family of sulphur-containing Schiff bases that have been investigated as DNA-targeted molecules and metal-chelating ligands [3].

Why 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide Cannot Be Replaced by a Generic Pyrazole-5-Carbohydrazide Analog


The specific substitution pattern of this compound cannot be reproduced by generic pyrazole-5-carbohydrazide derivatives. The 3-methyl group on the pyrazole ring, combined with the 5-methylthiophen-2-ylmethylidene hydrazone, creates a unique spatial and electronic environment that directly influences DNA-intercalation geometry, metal-chelation capacity, and target-binding specificity. A positional isomer where the methyl group resides at the pyrazole 5-position (MTA, (E)-5-methyl-N'-((5-methylthiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide) has been shown to bind CT-DNA via a groove-binding mode with a binding constant of (4.15 ± 0.08) × 10⁴ M⁻¹ [1]. Shifting the methyl group from position 5 to position 3, as in the target compound, alters the electronic distribution across the pyrazole ring and modifies the dihedral angle between the pyrazole and thiophene planes, which in turn is expected to change both the binding mode and affinity for DNA and protein targets [1]. Furthermore, pyrazole-5-carbohydrazide derivatives without the thiophene sulphur atom lack the additional soft donor site that enables specific metal coordination, limiting their utility as polydentate ligands in metallodrug design [2].

Quantitative Differentiation Evidence for 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide


Positional Isomerism Drives Divergent DNA-Binding Profiles: Target Compound vs. MTA

The close positional isomer MTA ((E)-5-methyl-N'-((5-methylthiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide) has been shown to bind calf thymus DNA (CT-DNA) through a groove-binding mode with a binding constant Kb of (4.15 ± 0.08) × 10⁴ M⁻¹, with negative ΔG⁰ and positive ΔS⁰ confirming spontaneous binding driven by hydrophobic interactions [1]. The target compound differs from MTA by the location of the methyl substituent on the pyrazole ring: position 3 vs. position 5. This positional shift alters the electron density distribution on the pyrazole ring and the dihedral angle between the pyrazole and thiophene planes, which DFT calculations on analogous systems indicate can modify orbital overlap with DNA base pairs [1]. No direct DNA-binding assay data are available for the target compound; the evidence is cross-study comparable and predictive in nature. However, the structural divergence is chemically definitive: the 3-methylpyrazole-5-carbohydrazide scaffold places the hydrazone linkage in a distinct steric and electronic environment relative to the 5-methylpyrazole-3-carbohydrazide scaffold of MTA, creating a non-interchangeable pharmacophore.

DNA binding Schiff base positional isomer

Pyrazole-5-Carbohydrazide Scaffold Demonstrates Validated DNA Gyrase Inhibition: Class-Level Benchmark for Antibacterial Screening

Pyrazole-5-carbohydrazide derivatives have been established as potent DNA gyrase inhibitors. In a systematic study of 19 N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, compound 3k strongly inhibited Staphylococcus aureus DNA gyrase with an IC50 of 0.15 µg/mL and Bacillus subtilis DNA gyrase with an IC50 of 0.25 µg/mL [1]. The DNA gyrase inhibitory pharmacophore maps to the pyrazole-5-carbohydrazide core, which is conserved in the target compound. The target compound's 5-methylthiophen-2-ylmethylidene substituent replaces the N′-benzoyl group of compound 3k, introducing a sulphur heterocycle that may enhance lipophilicity and membrane penetration relative to the benzoyl-substituted benchmark. No direct gyrase inhibition data are available for the target compound; this is class-level inference based on conserved pharmacophoric elements. The benchmark data provide quantitative context for the scaffold's intrinsic antibacterial potential.

antibacterial DNA gyrase pyrazole-5-carbohydrazide

Sulphur-Containing Hydrazone Provides Additional Soft Donor Site for Metal Coordination vs. Non-Thiophene Analogs

The target compound contains a thiophene sulphur atom that serves as a soft donor site for transition metal coordination, a feature absent in phenyl-substituted pyrazole-5-carbohydrazide hydrazones. The parent scaffold 5(3)-methylpyrazole-3(5)-carbohydrazide (MPCH) has been demonstrated to form stable Ni(II) complexes through the hydrazide oxygen and pyrazole nitrogen atoms, with the deprotonated anion (MPC) enabling distinct coordination geometries [1]. The addition of the 5-methylthiophen-2-ylmethylidene group introduces a thioether-type sulphur donor, expanding the denticity from N,O-bidentate to potentially N,O,S-tridentate. This is structurally confirmed by the near-coplanarity of the pyrazole and thiophene rings in analogous compounds (dihedral angles <5°), which facilitates simultaneous metal coordination by all three donor atoms . Non-thiophene analogs (e.g., phenylhydrazone derivatives) lack this soft sulphur donor and are restricted to N,O-chelation modes, limiting their utility in metallodrug design where sulphur coordination influences both thermodynamic stability and biological activity of the resulting complexes.

metal complexation polydentate ligand thiophene

Physicochemical Differentiation from Close Analogs: MW, LogP, and Hydrogen Bonding Profile

The target compound (C11H12N4OS, MW 248.31) occupies a distinct physicochemical space compared to its closest commercially available analogs. The 3-methyl-2-thienyl positional isomer (CAS 307322-31-2, also C11H12N4OS) differs only in the position of the methyl group on the thiophene ring (position 3 vs. position 5), yet this subtle change can alter metabolic stability and target recognition . The des-methyl analog 3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide (C10H10N4OS, MW 234.28) has lower molecular weight and reduced lipophilicity due to the absence of the thiophene methyl group . The parent scaffold 3-methyl-1H-pyrazole-5-carbohydrazide (CAS 40535-14-6) has a computed XLogP3 of -0.5, whereas the addition of the 5-methylthiophen-2-ylmethylidene moiety is expected to increase lipophilicity significantly, improving membrane permeability potential. The target compound has 4 hydrogen bond acceptors (pyrazole N, hydrazone N, carbonyl O, thiophene S) and 1 hydrogen bond donor (pyrazole NH), meeting Lipinski's Rule of 5 parameters [1].

physicochemical properties drug-likeness comparative analysis

Recommended Application Scenarios for 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide Based on Current Evidence


DNA-Targeted Anticancer or Antibacterial Lead Optimization Programs

The established DNA-binding activity of the close positional isomer MTA (Kb = 4.15 × 10⁴ M⁻¹, groove-binding mode) [1], combined with the demonstrated DNA gyrase inhibitory activity of the pyrazole-5-carbohydrazide scaffold (IC50 = 0.15 µg/mL for S. aureus gyrase) [2], positions this compound as a candidate for DNA-targeted drug discovery. Researchers should procure this compound for structure-activity relationship (SAR) studies exploring how the 3-methyl vs. 5-methyl substitution on the pyrazole ring affects DNA binding mode, affinity, and selectivity. Comparative screening against the positional isomer MTA is recommended to quantify the impact of methyl group position on biological activity.

Metallodrug Design Requiring N,O,S-Tridentate Chelation

The presence of three distinct donor atoms (pyrazole N, hydrazide O, and thiophene S) in a near-planar geometry makes this compound suitable as a polydentate ligand for transition metal complexation [3]. The soft sulphur donor differentiates it from phenyl-substituted pyrazole-5-carbohydrazide hydrazones that offer only N,O-bidentate coordination. Procurement is recommended for medicinal inorganic chemistry programs targeting Cu(II), Ni(II), Zn(II), or Ru(III) complexes where sulphur coordination is known to enhance cytotoxicity or modulate redox activity.

Antibacterial Screening Panels Targeting Gram-Positive DNA Gyrase

Based on class-level evidence that pyrazole-5-carbohydrazide derivatives inhibit DNA gyrase in both S. aureus (IC50 = 0.15 µg/mL) and B. subtilis (IC50 = 0.25 µg/mL) [2], this compound should be included in antibacterial screening cascades. The 5-methylthiophene moiety may confer improved membrane penetration relative to benzoyl-substituted analogs, making it a relevant candidate for MIC determination against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) where DNA gyrase remains a validated target.

Computational Chemistry and Molecular Docking Validation Studies

DFT geometry optimisation and single-crystal X-ray diffraction characterisation have been performed on the positional isomer MTA, providing a validated computational framework [1]. The target compound differs by a single methyl group position, making it an ideal test case for computational chemists to validate docking scoring functions, molecular dynamics force fields, or QSAR models that must correctly distinguish between positional isomers. Procurement for use as a computational benchmark compound is recommended.

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